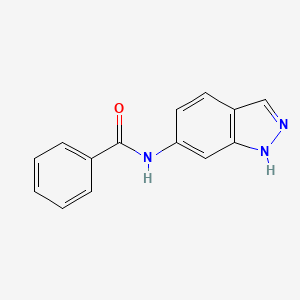

N-(1H-indazol-6-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-indazol-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c18-14(10-4-2-1-3-5-10)16-12-7-6-11-9-15-17-13(11)8-12/h1-9H,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWICOFKUUWVIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Methodologies of N-(1H-indazol-6-yl)benzamide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of N-(1H-indazol-6-yl)benzamide. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery, offering insights into the handling, utilization, and further development of this important chemical scaffold.

Introduction: The Significance of the Indazole-Benzamide Scaffold

The N-(1H-indazol-6-yl)benzamide core is a privileged heterocyclic structure in modern medicinal chemistry. The indazole moiety, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a key pharmacophore in numerous biologically active compounds. It is recognized for its ability to participate in crucial hydrogen bonding interactions within the ATP-binding pockets of various kinases, making it a cornerstone in the design of kinase inhibitors. When coupled with a benzamide group, the resulting scaffold offers a versatile platform for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles of drug candidates.[1]

Derivatives of N-(1H-indazol-6-yl)benzamide have demonstrated significant potential in oncology, particularly as inhibitors of protein kinases that are critical for tumor growth and proliferation. For instance, the analogous N-(1H-indazol-6-yl)benzenesulfonamide scaffold has been extensively explored for the development of potent Polo-like kinase 4 (PLK4) inhibitors.[2] This highlights the therapeutic relevance of the N-(1H-indazol-6-yl)amide linkage in designing targeted cancer therapies.

Physicochemical Properties

Table 1: Predicted and Analog-Based Physicochemical Properties

| Property | Predicted/Inferred Value | Notes |

| Molecular Formula | C₁₄H₁₁N₃O | |

| Molecular Weight | 237.26 g/mol | |

| Appearance | Likely a solid at room temperature. | Based on related benzamide and indazole compounds. |

| Melting Point | Not available. | The related 1H-Indazol-5-amine has a melting point of 172-178 °C.[3] |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. Limited solubility in water. | General characteristic of similar aromatic amide structures. |

| pKa (acidic) | ~13.0 | Predicted for the indazole N-H proton, based on 1H-indazole-6-carboxamide.[4] |

| pKa (basic) | ~1.8 | Predicted for the pyrazole nitrogen, based on 1H-indazole-6-carboxamide.[4] |

| LogP | ~2.6 | Computed for the similar 2-hydroxy-N-(1H-indazol-6-yl)benzamide.[5] |

Synthesis of N-(1H-indazol-6-yl)benzamide

The synthesis of N-(1H-indazol-6-yl)benzamide can be readily achieved through the amide coupling of 6-amino-1H-indazole with benzoyl chloride or benzoic acid. A general and reliable method involves the use of standard peptide coupling reagents.

Synthetic Scheme

Caption: General synthetic route for N-(1H-indazol-6-yl)benzamide.

Experimental Protocol: Amide Coupling

This protocol is adapted from standard procedures for the synthesis of related benzamide derivatives.[1]

-

Dissolution: In a round-bottom flask, dissolve 6-amino-1H-indazole (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 eq), to the solution and stir at room temperature.

-

Acylation: Slowly add benzoyl chloride (1.1 eq) to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Stability

N-(1H-indazol-6-yl)benzamide possesses several reactive sites that can be targeted for further chemical modification.

-

N-Alkylation of the Indazole Ring: The indazole ring has two nitrogen atoms that can potentially be alkylated. The regioselectivity of N-alkylation can be influenced by the choice of base and solvent.

-

Electrophilic Aromatic Substitution: Both the benzamide and indazole rings can undergo electrophilic aromatic substitution, although the reactivity will be influenced by the existing substituents.

-

Amide Bond Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, although it is generally stable under neutral conditions.

-

Stability: The compound is expected to be stable under normal laboratory conditions. However, like many organic compounds, it may be sensitive to strong oxidizing agents and extreme temperatures.

Caption: Key reactive sites of N-(1H-indazol-6-yl)benzamide.

Spectroscopic Characterization

While specific spectra for N-(1H-indazol-6-yl)benzamide are not publicly available, the expected spectroscopic features can be predicted based on the known spectra of indazole and benzamide moieties.

-

¹H NMR:

-

Aromatic protons of the indazole and benzamide rings are expected to appear in the range of δ 7.0-8.5 ppm.

-

The N-H proton of the amide is expected to be a broad singlet, typically downfield.

-

The N-H proton of the indazole ring is also expected to be a broad singlet, at a chemical shift highly dependent on the solvent.

-

-

¹³C NMR:

-

Aromatic carbons will resonate in the δ 110-150 ppm region.

-

The carbonyl carbon of the amide is expected to appear around δ 165-170 ppm.

-

-

IR Spectroscopy:

-

A characteristic C=O stretching vibration for the amide is expected around 1650 cm⁻¹.

-

N-H stretching vibrations for the amide and indazole NH groups are expected in the range of 3200-3400 cm⁻¹.

-

-

Mass Spectrometry:

-

The molecular ion peak (M+) would be observed at m/z = 237.26.

-

Applications in Drug Discovery

The N-(1H-indazol-6-yl)benzamide scaffold is a highly valuable starting point for the design of novel therapeutic agents. Its proven ability to interact with kinase enzymes makes it a prime candidate for the development of inhibitors for a variety of targets.

Kinase Inhibitor Design

The indazole ring can act as a hinge-binder, a common feature of many successful kinase inhibitors. The benzamide portion can be modified to explore different pockets of the ATP-binding site, thereby enhancing potency and selectivity. The development of potent PLK4 and FLT3 inhibitors based on similar scaffolds underscores the potential of this chemical class.[2]

Caption: Interaction of the scaffold with a kinase active site.

Safety and Handling

While a specific safety data sheet for N-(1H-indazol-6-yl)benzamide is not available, general precautions for handling similar aromatic amide compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Toxicity: The toxicological properties have not been fully investigated. Similar compounds may be harmful if swallowed or inhaled.[3]

Conclusion

N-(1H-indazol-6-yl)benzamide is a chemically significant scaffold with considerable potential in the field of drug discovery. This guide has provided a detailed overview of its chemical properties, a reliable synthetic protocol, and insights into its reactivity and applications. While some physicochemical data are inferred from related structures, the information presented herein offers a solid foundation for researchers to confidently work with and further explore the therapeutic potential of this versatile molecule.

References

- Sun, P., et al. (2025). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.

- Sun, P., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)

-

PubChem. (n.d.). 2-hydroxy-N-(1H-indazol-6-yl)benzamide. Retrieved from [Link]

- Sun, P., et al. (2025). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Publishing.

- Thermo Fisher Scientific. (2025).

- RSC Publishing. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support.

-

PubChem. (n.d.). 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide. Retrieved from [Link]

- Fisher Scientific. (2024).

- MDPI. (2025). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids.

- Merck Millipore. (n.d.).

- Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV)

- EPA. (2025). 1H-Indazole-6-carboxamide Properties.

- Pharmaffiliates. (n.d.). N-Methyl-2-((1-nitroso-1H-indazol-6-yl)thio)benzamide.

- Beilstein Journals. (n.d.).

- Arkivoc. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.

- Der Pharma Chemica. (n.d.).

- ResearchGate. (2026). N-(1-adamantylcarbamothioyl)

- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. 2-hydroxy-N-(1H-indazol-6-yl)benzamide | C14H11N3O2 | CID 459471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

N-(1H-indazol-6-yl)benzamide synthesis pathway

An In-Depth Technical Guide to the Synthesis of N-(1H-indazol-6-yl)benzamide

This guide provides a comprehensive, technically-grounded overview of a reliable synthetic pathway for N-(1H-indazol-6-yl)benzamide, a molecule featuring the indazole-benzamide scaffold common in medicinal chemistry.[1] The narrative is structured to not only provide procedural steps but to elucidate the underlying chemical principles and rationale behind the chosen methodologies, reflecting field-proven insights for researchers, scientists, and professionals in drug development.

Strategic Overview: A Two-Stage Approach

The synthesis of N-(1H-indazol-6-yl)benzamide is most logically approached via a two-stage strategy. The core of this strategy involves the initial construction of the key intermediate, 6-aminoindazole, followed by a final amide bond formation. This pathway is selected for its reliability, high yields, and the commercial availability of the initial starting materials.

Caption: Experimental workflow for the reduction of 6-nitroindazole.

Experimental Protocol: Synthesis of 6-Aminoindazole [2]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 6-nitro-1H-indazole (e.g., 25 g, 0.153 mol).

-

Catalyst and Solvent: Add 10% Palladium on carbon (Pd/C) catalyst (e.g., 2.0 g, ~8 wt%). Suspend the solids in methanol (e.g., 250 mL).

-

Hydrogenation: Secure a hydrogen-filled balloon to the flask and purge the system. Allow the reaction to stir vigorously under the hydrogen atmosphere (1 atm) at room temperature overnight.

-

Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

-

Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter cake with additional methanol.

-

Isolation: Combine the filtrates and concentrate under reduced pressure. This typically affords 6-amino-1H-indazole as a yellow solid with high purity and yield, often requiring no further purification.

| Parameter | Value | Reference |

| Starting Material | 6-Nitro-1H-indazole | [2] |

| Reagents | 10% Pd/C, H₂ (1 atm) | [2] |

| Solvent | Methanol | [2] |

| Typical Yield | ~94% | [2] |

| Product Purity | High, often used directly | [2] |

Part 2: Amide Coupling for N-(1H-indazol-6-yl)benzamide

The final step is the formation of the amide bond between the 6-amino group of the indazole intermediate and a benzoyl moiety. This N-acylation is a pivotal transformation.

Method Selection Rationale:

-

Benzoyl Chloride: Reacting 6-aminoindazole with benzoyl chloride in the presence of a base like pyridine or triethylamine is a direct and rapid method. [3]The primary drawback is the generation of HCl, which must be scavenged by the base, forming salts that need to be removed during workup. Benzoyl chloride is also lachrymatory and moisture-sensitive.

-

Benzoic Acid with Coupling Agents: A more modern and often preferred approach in drug discovery utilizes peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like hydroxybenzotriazole (HOBt). [1]This method offers milder reaction conditions, broader functional group tolerance, and avoids the use of highly reactive acyl chlorides. The byproducts are typically water-soluble, simplifying purification.

This guide details the EDC/HOBt coupling protocol for its superior control and milder conditions.

Caption: Experimental workflow for EDC/HOBt mediated amide coupling.

Experimental Protocol: Synthesis of N-(1H-indazol-6-yl)benzamide [1]

-

Reaction Setup: In a round-bottom flask, dissolve 6-aminoindazole (1 equivalent) and benzoic acid (1.2 equivalents) in a suitable aprotic solvent like DMF or THF.

-

Coupling Agent Addition: Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

-

Base Addition: Add a tertiary amine base, such as triethylamine (TEA, 3 equivalents), to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 4-6 hours.

-

Reaction Monitoring: Monitor the reaction's progress by TLC until the starting aniline is consumed.

-

Workup: Upon completion, dilute the reaction mixture with water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure N-(1H-indazol-6-yl)benzamide.

| Parameter | Value | Reference |

| Substrates | 6-Aminoindazole, Benzoic Acid | [1] |

| Coupling Reagents | EDC, HOBt | [1] |

| Base | Triethylamine (TEA) | [1] |

| Solvent | DMF or THF | [1] |

| Reaction Time | 4-6 hours | [1] |

| Temperature | Room Temperature | [1] |

Overall Synthetic Pathway

The complete, optimized pathway from a common starting material to the final product is summarized below.

Caption: The complete synthetic pathway to N-(1H-indazol-6-yl)benzamide.

References

- BenchChem. (2025). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.

- ChemicalBook. 6-Nitroindazole synthesis.

- Ma, D., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.

- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Reduction of 6-Nitro-1H-indazole-3-carbaldehyde.

- Kim, J. S., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.

- Google Patents. (1976).

- Ma, D., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.

- BenchChem. (2025). Technical Support Center: Synthesis of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide.

- El-Sattar, N. A., et al. (2020). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules.

- ChemicalBook. 3-Methyl-6-nitroindazole synthesis.

- Kim, J. S., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry.

- BenchChem. (2025). Application Notes and Protocols: The Indazole-Benzamide Scaffold in Drug Discovery.

- ResearchGate.

- ResearchGate.

- ResearchGate.

- ChemicalBook. 6-Aminoindazole synthesis.

- Varma, R. S., & Kumar, D. (1999). PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions. Molecules.

Sources

Introduction: The Indazole Nucleus as a Privileged Scaffold in Kinase Inhibition

An In-Depth Technical Guide to the Biological Activity of the N-(1H-Indazol-6-yl)amide Scaffold

The indazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and form critical hydrogen bond interactions within the ATP-binding pockets of various protein kinases.[1][2] This has established it as a "privileged scaffold" in drug discovery. When functionalized at the 6-position with an amide linkage, forming the N-(1H-indazol-6-yl)amide core, the resulting structure serves as a versatile and potent pharmacophore for a new generation of targeted therapeutics, particularly in oncology.

This guide provides a detailed exploration of the biological activities associated with derivatives of the N-(1H-indazol-6-yl)amide scaffold. We will delve into the key molecular targets, mechanisms of action, and the critical experimental methodologies used to validate their therapeutic potential. The focus is on providing researchers and drug development professionals with the technical insights and practical protocols necessary to advance the study of this important class of compounds.

Part 1: Key Molecular Targets and Mechanisms of Action

Derivatives of the N-(1H-indazol-6-yl)amide scaffold have been expertly engineered to achieve high potency and selectivity against critical oncogenic protein kinases. Two of the most significant targets are Polo-like kinase 4 (PLK4) and Fms-like tyrosine kinase 3 (FLT3).

Inhibition of Polo-Like Kinase 4 (PLK4)

PLK4 is a serine/threonine kinase that acts as the master regulator of centriole duplication during cell division.[3] Its overexpression is strongly correlated with the development and progression of numerous cancers, including breast cancer, as it promotes genomic instability.[3][4]

-

Mechanism of Action: N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been designed as highly potent ATP-competitive inhibitors of PLK4.[4] By occupying the ATP-binding site, these compounds block the kinase's catalytic activity. This inhibition prevents centriole duplication, leading to mitotic errors, cell cycle arrest in the G2/M phase, and ultimately, apoptosis (programmed cell death) in cancer cells.[4] The indazole core typically forms key hydrogen bonds in the hinge region of the kinase, while the substituted benzenesulfonamide moiety extends into a hydrophobic pocket, enhancing both potency and selectivity.[4]

Caption: PLK4 inhibition by N-(1H-indazol-6-yl)benzenesulfonamide derivatives.

Inhibition of Fms-Like Tyrosine Kinase 3 (FLT3)

FLT3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[5][6] However, mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common drivers of acute myeloid leukemia (AML).[5][7] These mutations lead to constitutive activation of the kinase, promoting uncontrolled proliferation and survival of leukemic cells.

-

Mechanism of Action: Complex benzamide derivatives incorporating the 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole scaffold have been developed as potent, type II inhibitors of FLT3.[5][6] These inhibitors are effective against both wild-type FLT3 and, critically, the mutated forms that confer resistance to other therapies.[5][7] The indazole fragment serves as a hinge-binder in the ATP-binding pocket, while the larger benzimidazole-benzamide structure extends into an adjacent hydrophobic region, stabilizing the inactive (DFG-out) conformation of the kinase.[5][7] This mechanism of action is particularly effective against activation loop mutations like D835Y.[5]

Part 2: Synthesis and Biological Evaluation Protocols

The translation of a chemical scaffold into a viable drug candidate requires robust synthetic routes and a rigorous cascade of biological assays. This section provides validated, step-by-step protocols for these critical processes.

General Synthesis of N-(1H-indazol-6-yl)benzamide Derivatives

The synthesis of these compounds typically involves the coupling of a 6-amino-1H-indazole core with a substituted benzoic acid. This is a standard and reliable amidation reaction.

Protocol: Amide Coupling Reaction [2]

-

Solubilization: In a round-bottom flask, dissolve 6-amino-1H-indazole (1 equivalent) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).

-

Addition of Reagents: Add the desired substituted benzoic acid (1.2 equivalents), a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), and an auxiliary coupling agent such as Hydroxybenzotriazole (HOBt) (1.2 equivalents).

-

Base Addition: Add a non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3 equivalents), to the mixture to neutralize the acid formed during the reaction.

-

Reaction: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.[8]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the final N-(1H-indazol-6-yl)benzamide derivative.[8]

In Vitro Biological Evaluation Workflow

A tiered approach is essential for evaluating the biological activity, from initial enzymatic inhibition to cellular effects.

Caption: Experimental workflow for evaluating N-(1H-indazol-6-yl)amide derivatives.

Protocol: In Vitro PLK4 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay) [4]

This assay is a self-validating system based on fluorescence resonance energy transfer (FRET) to measure the displacement of a tracer from the kinase active site.

-

Reagent Preparation: Prepare a solution of the PLK4 enzyme, a europium-labeled anti-tag antibody, a fluorescently labeled ATP-competitive tracer, and the test compound (serially diluted) in kinase buffer.

-

Incubation: Add the reagents to a low-volume 384-well plate and incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

-

Detection: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET) measurements, measuring emission at both the donor (Europium) and acceptor (tracer) wavelengths.

-

Data Analysis: Calculate the emission ratio. A decrease in the FRET signal indicates that the test compound has displaced the tracer from the PLK4 active site. Plot the signal against the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell Proliferation (MTT) Assay [8]

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]

-

Compound Treatment: Treat the cells with a serial dilution of the N-(1H-indazol-6-yl)amide derivative for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the compound concentration to calculate the IC₅₀.

In Vivo Efficacy Evaluation

Promising candidates from in vitro testing must be evaluated in a living system to assess their anti-tumor efficacy and safety profile.

Protocol: Human Tumor Xenograft Model [9]

-

Animal Acclimatization: Acclimatize immunodeficient mice (e.g., nude or SCID mice) for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 1 x 10⁶ MCF-7 cells) into the flank of each mouse.[9]

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (vehicle control, positive control, and test compound at various doses).[9]

-

Compound Administration: Administer the test compound via the desired route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).

-

Monitoring: Measure tumor volume (using calipers) and mouse body weight two to three times per week as an indicator of efficacy and toxicity, respectively.[9]

-

Endpoint and Analysis: At the end of the study (or when tumors reach a predefined size), euthanize the animals. Excise the tumors, weigh them, and perform further analyses such as histopathology or biomarker assessment.

Part 3: Quantitative Data and Key Findings

The rigorous application of the protocols described above has led to the identification of highly potent lead compounds. The data below summarizes the activity of representative molecules from the two major target classes.

| Compound ID | Target | In Vitro Activity (IC₅₀) | Cellular Activity (Cell Line) | Cellular IC₅₀ | Reference |

| K22 | PLK4 | 0.1 nM | MCF-7 (Breast Cancer) | 1.3 µM | [3][4] |

| Centrinone | PLK4 | 2.7 nM | MCF-7 (Breast Cancer) | 4.8 µM | [4] |

| 8r | FLT3 | 41.6 nM | - | - | [5] |

| 8r | FLT3-D835Y (Mutant) | 5.64 nM | - | - | [5] |

| 8r | FLT3-ITD (Mutant) | 22.8 nM | MOLM-13 (AML) | 1.9 nM | [5] |

Data compiled from published studies.[3][4][5]

These results highlight the exceptional potency of optimized derivatives. For instance, compound K22 shows sub-nanomolar inhibition of its target kinase, PLK4, and demonstrates superior anti-proliferative efficacy in MCF-7 breast cancer cells compared to the established inhibitor Centrinone.[4] Similarly, compound 8r exhibits potent, low-nanomolar activity against both wild-type and clinically relevant mutant forms of FLT3, underscoring its potential to overcome drug resistance in AML.[5]

Conclusion and Future Directions

The N-(1H-indazol-6-yl)amide scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective kinase inhibitors. The inherent drug-like properties of the indazole ring, combined with the synthetic tractability of the amide linkage, provide a powerful platform for medicinal chemists. The success in targeting PLK4 and FLT3 validates this scaffold's utility in oncology.

Future research should focus on several key areas:

-

Pharmacokinetic Optimization: Improving metabolic stability and oral bioavailability to enhance in vivo efficacy. Studies on compounds like K22 have already shown promising pharmacokinetic profiles, with acceptable half-life and good area under the curve (AUC).[4]

-

Selectivity Profiling: Comprehensive kinome screening to ensure a high degree of selectivity and minimize off-target effects, thereby improving the safety profile.

-

Exploration of New Targets: Applying the scaffold to other clinically relevant kinases where the ATP-binding site architecture is amenable to this pharmacophore.

-

Combination Therapies: Investigating the synergistic effects of these targeted agents with existing chemotherapies or other targeted drugs to overcome resistance and improve patient outcomes.

By continuing to integrate rational design, robust synthesis, and rigorous biological evaluation, the N-(1H-indazol-6-yl)amide scaffold is poised to deliver the next generation of precision medicines for cancer and other diseases.

References

-

Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. [Link][4]

-

Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. [Link][5]

-

Design, synthesis, and biological evaluation of novel N-(1 H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. [Link][3]

-

Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells. [Link][10]

-

Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. [Link][11]

-

Synthesis and biological activity of novel benzimidazoles. [Link]

-

Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Publishing. [Link]

-

Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Publishing. [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link][12]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. [Link][1]

-

Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][4][5]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase - MDPI. [Link][13]

-

Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PubMed. [Link][6]

-

Single Ascending Dose Study to Evaluate the Safety, Tolerability and Pharmacokinetics (PK) of SP-333 Tablets in Healthy Adult Subjects - ClinicalTrials.gov. [Link][14]

-

(PDF) Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - ResearchGate. [Link][7]

-

Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - MDPI. [Link][15]

-

Studies on N -(6-Indazolyl) benzenesulfonamide Derivatives as Potential Anticancer Agents: Integrating Synthesis, In silico Docking, and Molecular Dynamics Simulations | Request PDF - ResearchGate. [Link][16]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis, and biological evaluation of novel N-(1 H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. nanobioletters.com [nanobioletters.com]

- 13. mdpi.com [mdpi.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids [mdpi.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Evaluation of N-(1H-Indazol-6-yl)-Based Compounds in Cancer Cell Lines

A Senior Application Scientist's Perspective on Preclinical Assessment

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical evaluation of indazole-based compounds, a privileged scaffold in modern oncology. While public data on the specific compound N-(1H-indazol-6-yl)benzamide is limited, this document leverages extensive research on structurally related analogs, such as N-(1H-indazol-6-yl)benzenesulfonamides and other 6-substituted indazoles, to present a robust, technically-grounded methodology. We will explore the common mechanisms of action, provide detailed protocols for in vitro assessment, and offer insights into data interpretation, thereby creating a self-validating system for the investigation of novel indazole-based anticancer agents.

Part 1: The Indazole Scaffold and its Mechanistic Underpinnings in Oncology

The indazole ring system is a cornerstone of many targeted cancer therapies, forming the core of FDA-approved drugs like Axitinib and Pazopanib.[1][2] These agents primarily function as protein kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[3] Indazole derivatives are adept at fitting into the ATP-binding pockets of various kinases, disrupting downstream signaling pathways essential for cancer cell proliferation, survival, and angiogenesis.[4][5]

A prominent target for N-(1H-indazol-6-yl)-based compounds is Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[6] Overexpression of PLK4 is common in several cancers, leading to centrosome amplification, genomic instability, and aneuploidy—hallmarks of tumorigenesis. Inhibition of PLK4 prevents proper centriole formation, leading to mitotic errors and ultimately, cell cycle arrest and apoptosis in cancer cells.[6]

The diagram below illustrates the central role of PLK4 in the cell cycle and the therapeutic impact of its inhibition by an indazole-based compound.

Caption: PLK4 inhibition pathway by an N-(1H-indazol-6-yl)-based compound.

Part 2: Quantitative In Vitro Assessment of Anticancer Activity

The initial evaluation of a novel compound involves quantifying its ability to inhibit the growth of various cancer cell lines. This provides crucial data on potency and selectivity.

Antiproliferative Activity (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The table below summarizes the reported IC50 values for several representative indazole derivatives across a panel of human cancer cell lines, demonstrating the broad applicability of this chemical scaffold.

| Compound ID | Core Structure | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| K22 | N-(1H-indazol-6-yl)benzenesulfonamide | MCF-7 | Breast Adenocarcinoma | 1.3 | [6] |

| 9f | N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 | Colorectal Carcinoma | 14.3 | [7][8] |

| 2f | Substituted 1H-indazole | 4T1 | Murine Breast Cancer | 0.23 - 1.15 | [9] |

| 6o | 1H-indazole-3-amine Derivative | K562 | Chronic Myeloid Leukemia | 5.15 | [10][11] |

| 3b | Curcumin Indazole Analog | WiDr | Colorectal Carcinoma | 27.20 | [12] |

Experimental Protocol 1: Cell Viability Assessment via MTT Assay

This protocol provides a robust method for determining the IC50 value of a test compound. The methyl-thiazolyl-tetrazolium (MTT) assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][13]

Causality and Self-Validation: This assay is predicated on the principle that viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A vehicle control (e.g., DMSO) is critical to ensure that the solvent used to dissolve the compound does not have cytotoxic effects on its own. A positive control (e.g., Doxorubicin) validates the assay's ability to detect cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.

-

Compound Preparation: Prepare a 2X stock solution of the N-(1H-indazol-6-yl)benzamide derivative in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).

-

Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells. Include wells for vehicle control (medium with DMSO) and untreated cells. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Experimental Protocol 2: Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining

After establishing antiproliferative activity, the next logical step is to determine the mechanism of cell death. Many effective anticancer agents, including indazole derivatives, induce apoptosis.[9][14]

Causality and Self-Validation: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised. This dual staining allows for precise quantification of different cell populations.

Step-by-Step Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated or vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Cell Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Interpretation:

-

Annexin V (-) / PI (-): Live cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic/necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells

-

-

Part 3: Integrated Experimental Workflow

A successful preclinical evaluation campaign follows a logical progression from broad screening to detailed mechanistic studies. This workflow ensures that resources are directed toward the most promising candidates.

Caption: A standard workflow for the in vitro evaluation of novel anticancer compounds.

References

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Semantic Scholar.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing.

- Indazole Derivatives: Promising Anti-tumor Agents. (2018). PubMed.

- (PDF) Indazole Derivatives: Promising Anti-tumor Agents. (2018).

- Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (2022). Journal of Applied Pharmaceutical Science.

- The Anticancer Activity of Indazole Compounds: A Mini Review. (2021). Bentham Science.

- Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (2023). Bentham Science.

- In Vitro Cytotoxicity of Indazole-Based Urea Deriv

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- The Anticancer Activity of Indazole Compounds: A Mini Review. (2021). PubMed.

- In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Deriv

- Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. (2024).

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing.

- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (2025). PMC.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (2023).

- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (2025). RSC Publishing.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]

- 12. japsonline.com [japsonline.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

N-(1H-Indazol-6-yl)benzamide: A Technical Guide for Drug Discovery

Foreword: The Strategic Value of the Indazole Scaffold in Modern Drug Discovery

The 1H-indazole core is a privileged heterocyclic motif in medicinal chemistry, renowned for its ability to mimic the purine structure of ATP and engage in critical hydrogen bonding interactions within the active sites of various kinases. This structural feature has established the indazole scaffold as a cornerstone in the development of targeted therapies, particularly in oncology. This guide focuses on a fundamental yet potent example of this scaffold: N-(1H-indazol-6-yl)benzamide. While much of the published research has explored more complex derivatives, an in-depth understanding of this core structure is paramount for any researcher aiming to innovate within this chemical space. This document provides a comprehensive technical overview of N-(1H-indazol-6-yl)benzamide, from its synthesis and characterization to its potential biological targets and methods for its evaluation as a drug candidate. The protocols and insights presented herein are synthesized from extensive experience in the field and the broader scientific literature on closely related analogs, offering a robust framework for its application in drug discovery projects.

Synthesis and Characterization of N-(1H-indazol-6-yl)benzamide

The synthesis of N-(1H-indazol-6-yl)benzamide is most directly achieved through an amide coupling reaction between 6-amino-1H-indazole and benzoic acid. This method is widely applicable and allows for the straightforward generation of a diverse library of analogs by varying the benzoic acid component.

Synthetic Workflow

The overall synthetic and evaluative workflow for N-(1H-indazol-6-yl)benzamide is depicted below. This process begins with the chemical synthesis and purification of the compound, followed by a series of in vitro assays to determine its biological activity and preliminary drug-like properties.

Caption: A generalized workflow for the synthesis and biological evaluation of N-(1H-indazol-6-yl)benzamide.

Experimental Protocol: Amide Coupling

This protocol details the synthesis of N-(1H-indazol-6-yl)benzamide using HATU as the coupling agent, a method known for its efficiency with heterocyclic amines.

Materials:

-

6-Amino-1H-indazole

-

Benzoic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 6-amino-1H-indazole (1.0 eq) and benzoic acid (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add HATU (1.2 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-(1H-indazol-6-yl)benzamide.

Characterization

The identity and purity of the synthesized N-(1H-indazol-6-yl)benzamide should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

HPLC: To determine the purity of the final compound.

Biological Target Profile: A Focus on Kinase Inhibition

The N-(1H-indazol-6-yl)amide scaffold is a well-established pharmacophore for kinase inhibitors. Based on extensive research on its derivatives, the primary putative targets for N-(1H-indazol-6-yl)benzamide are key kinases implicated in cancer cell proliferation and survival, such as FMS-like tyrosine kinase 3 (FLT3) and Polo-like kinase 4 (PLK4).

FMS-like Tyrosine Kinase 3 (FLT3)

FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem and progenitor cells. Activating mutations in FLT3 are found in a significant proportion of acute myeloid leukemia (AML) cases, making it a key therapeutic target.[1]

Caption: A simplified representation of the FLT3 signaling pathway and the putative point of inhibition by N-(1H-indazol-6-yl)benzamide.

Polo-like Kinase 4 (PLK4)

PLK4 is a serine/threonine kinase that acts as a master regulator of centriole duplication. Its overexpression is linked to centrosome amplification, genomic instability, and the progression of various cancers.[2][3]

Sources

Methodological & Application

Application Notes and Protocols for the Purification of N-(1H-indazol-6-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details the methodologies for the purification of N-(1H-indazol-6-yl)benzamide, a crucial intermediate in the synthesis of various pharmacologically active molecules, including potent kinase inhibitors.[1][2] The purity of this compound is paramount for the integrity of subsequent synthetic steps and the biological activity of the final drug candidates. This document provides an in-depth analysis of two primary purification techniques: flash column chromatography and recrystallization. It offers not just procedural steps but also the underlying scientific principles, troubleshooting guidance, and methods for purity assessment, designed to empower researchers to achieve high-purity N-(1H-indazol-6-yl)benzamide.

Introduction: The Importance of Purity for N-(1H-indazol-6-yl)benzamide

The N-(1H-indazol-6-yl)benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous targeted therapies.[1][2] The presence of impurities, which can include unreacted starting materials, by-products from side reactions such as homocoupling, or residual solvents, can have significant downstream consequences.[3] These impurities can interfere with subsequent chemical transformations, lead to the formation of undesired side products, and, most critically, impact the biological activity and toxicity profile of the final active pharmaceutical ingredient (API). Therefore, robust and efficient purification protocols are essential to ensure the quality and reliability of research and development outcomes.

This guide provides detailed protocols for two of the most effective and commonly employed purification techniques in organic synthesis: flash column chromatography and recrystallization. The choice between these methods will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of N-(1H-indazol-6-yl)benzamide and its potential impurities is fundamental to developing an effective purification strategy. While specific experimental data for the target molecule is not extensively available in the public domain, we can infer properties from closely related analogs and the general behavior of aromatic amides.

Table 1: Physicochemical Properties of N-(1H-indazol-6-yl)benzamide and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XLogP3 | Notes |

| N-(1H-indazol-6-yl)benzamide | C₁₄H₁₁N₃O | 237.26 | ~2.5-3.0 (Estimated) | Target Compound |

| 2-hydroxy-N-(1H-indazol-6-yl)benzamide | C₁₄H₁₁N₃O₂ | 253.26 | 2.6 | Structurally similar analog.[4] |

| Benzamide | C₇H₇NO | 121.14 | 0.6 | Parent benzamide structure.[5] |

Common Impurities to Consider:

-

Unreacted Starting Materials: 1H-indazol-6-amine and benzoyl chloride (or benzoic acid if using amide coupling).

-

Homocoupling Products: Biphenyl derivatives from the self-coupling of benzoyl moieties or bi-indazole species.[3]

-

Over-acylated Products: Di-benzoylated indazole derivatives.

-

Residual Solvents: From the reaction and workup steps (e.g., DMF, THF, ethyl acetate).

Purification Strategy: A Decision-Making Workflow

The selection of the appropriate purification technique is a critical first step. The following diagram outlines a logical workflow for choosing between flash column chromatography and recrystallization.

Caption: Decision workflow for selecting a purification method.

Flash Column Chromatography Protocol

Flash column chromatography is a highly effective technique for separating compounds with different polarities and is particularly useful for complex mixtures or when impurities have similar solubility to the product.[6]

Principle

This technique relies on the differential partitioning of the components of a mixture between a solid stationary phase (typically silica gel) and a liquid mobile phase. Less polar compounds travel faster down the column with the mobile phase, while more polar compounds are retained longer by the polar stationary phase, thus effecting separation.

Materials and Reagents

-

Crude N-(1H-indazol-6-yl)benzamide

-

Silica gel (230-400 mesh)

-

Hexane (or heptane)

-

Ethyl acetate

-

Dichloromethane (for sample loading)

-

Glass column with stopcock

-

Collection tubes

-

TLC plates, chamber, and UV lamp

Step-by-Step Protocol

-

Mobile Phase Selection:

-

Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point for N-(1H-indazol-6-yl)benzamide is a mixture of hexane and ethyl acetate.

-

Aim for an Rf value of 0.2-0.3 for the target compound to ensure good separation. A gradient elution, starting with a lower polarity (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity, is often effective.

-

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

-

Pour the slurry into the column and allow the silica to settle, ensuring a uniform and air-free packed bed. Drain the excess solvent until it is level with the top of the silica.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.

-

Carefully apply the sample solution to the top of the silica bed.

-

Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

-

-

Elution and Fraction Collection:

-

Begin eluting the column with the mobile phase.

-

If using a gradient, gradually increase the proportion of the more polar solvent (ethyl acetate).

-

Collect fractions in separate tubes and monitor the elution progress by TLC.

-

-

Product Isolation:

-

Analyze the collected fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-(1H-indazol-6-yl)benzamide.

-

Troubleshooting

Table 2: Troubleshooting Flash Column Chromatography

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Recovery | Compound is highly polar and retained on the silica. | Gradually increase the mobile phase polarity. Consider using a different stationary phase like alumina.[6] |

| Compound is unstable on silica gel. | Perform a small-scale stability test before committing the bulk material.[6] | |

| Poor Separation | Inappropriate mobile phase. | Optimize the solvent system using TLC to achieve better separation between the product and impurities. |

| Co-elution of Impurities | Overloading the column. | Use a larger column or reduce the amount of crude material loaded. |

Recrystallization Protocol

Recrystallization is an excellent purification technique for crystalline solids, capable of yielding very high-purity material, especially at a larger scale.[6]

Principle

This method is based on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (removed by hot filtration).[7][8][9]

Solvent Selection

The choice of solvent is critical for successful recrystallization. Based on the purification of structurally related indazole derivatives, suitable solvents or solvent systems to screen for N-(1H-indazol-6-yl)benzamide include:

-

Single Solvents: Acetone[4], ethanol, or ethyl acetate.

-

Mixed Solvents: Ethyl acetate/hexane[7] or ethanol/water.

Experimental Determination of the Optimal Solvent:

-

Place a small amount of the crude solid in a test tube.

-

Add a few drops of the solvent and observe the solubility at room temperature.

-

If insoluble, heat the mixture to the solvent's boiling point and observe if the solid dissolves.

-

If it dissolves when hot, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

Step-by-Step Protocol

-

Dissolution:

-

Place the crude N-(1H-indazol-6-yl)benzamide in an Erlenmeyer flask.

-

Add the chosen solvent portion-wise while heating the mixture to a boil with gentle swirling. Add just enough hot solvent to completely dissolve the solid.

-

-

Hot Filtration (if necessary):

-

If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

-

Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once at room temperature, further cool the flask in an ice bath to maximize the yield of crystals.

-

-

Crystal Collection and Washing:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

-

Drying:

-

Dry the purified crystals under vacuum to remove all traces of the solvent.

-

Troubleshooting

Table 3: Troubleshooting Recrystallization

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Oily Product Instead of Crystals | Presence of impurities inhibiting crystallization. | Attempt to purify a small sample by flash chromatography to see if the purified material crystallizes. Try triturating the oil with a non-polar solvent like hexane to induce solidification.[6] |

| Low melting point of the compound. | Confirm the melting point of a purified sample. | |

| No Crystal Formation Upon Cooling | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and attempt to recrystallize again. |

| The solution is supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. | |

| Persistent Impurities in Crystals | Impurity has similar solubility to the product. | Screen for alternative recrystallization solvents or solvent mixtures.[6] |

| Cooling was too rapid, trapping impurities. | Allow the solution to cool more slowly.[6] |

Purity Assessment

After purification, it is crucial to assess the purity of the N-(1H-indazol-6-yl)benzamide. A combination of the following analytical techniques should be employed:

-

Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The purified sample should show a single spot.

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.

-

Melting Point Analysis: A sharp melting point close to the literature value (if available) is a good indicator of high purity.

Conclusion

The purification of N-(1H-indazol-6-yl)benzamide is a critical step in the synthesis of many important pharmaceutical compounds. By carefully selecting the appropriate technique, whether it be flash column chromatography for complex mixtures or recrystallization for crystalline solids, and by understanding the principles behind these methods, researchers can consistently obtain high-purity material. The protocols and troubleshooting guides provided herein serve as a comprehensive resource to aid in the successful purification of this valuable synthetic intermediate.

References

- BenchChem. (2025). Technical Support Center: Purification of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide.

- BenchChem. (2025). Technical Support Center: Synthesis of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide.

-

Hakmaoui, Y., et al. (n.d.). Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. IUCrData. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: Synthesis of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide.

-

PubChem. (n.d.). 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-hydroxy-N-(1H-indazol-6-yl)benzamide. Retrieved from [Link]

-

Recrystallization. (n.d.). Retrieved from [Link]

-

Recrystallization I. (n.d.). Retrieved from [Link]

-

Cheméo. (n.d.). Benzamide. Retrieved from [Link]

-

Experimental No. (4) Recrystallization. (2021, July 16). Retrieved from [Link]

- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.

-

recrystallization.pdf. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). US3988347A - Process for the preparation of substituted indazoles.

-

Sun, P., et al. (2025). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1H-Indazole-6-carboxamide Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

- Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

-

Sun, P., et al. (2025). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

-

Sun, P., et al. (2025). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

- Al-Tel, T. H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4579.

-

A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-hydroxy-N-(1H-indazol-6-yl)benzamide | C14H11N3O2 | CID 459471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzamide (CAS 55-21-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 401591-09-1|N-(1H-Indazol-6-yl)-3-methylbenzamide|BLD Pharm [bldpharm.com]

- 7. rubingroup.org [rubingroup.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

Application Notes & Protocols: Comprehensive Characterization of N-(1H-indazol-6-yl)benzamide

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

The N-(1H-indazol-6-yl)benzamide scaffold is a privileged structure in modern medicinal chemistry, serving as the core for numerous targeted therapeutic agents, particularly kinase inhibitors. Its derivatives have shown potent inhibitory activity against critical cancer targets like Polo-like kinase 4 (PLK4) and Fms-like tyrosine kinase 3 (FLT3).[1][2] Given its significance, rigorous and unambiguous characterization of any synthesized analogue is paramount to ensure structural integrity, purity, and reproducibility of biological data. This guide provides a comprehensive suite of protocols and expert insights for the definitive characterization of N-(1H-indazol-6-yl)benzamide and its derivatives, establishing a self-validating analytical workflow from initial structural confirmation to detailed physicochemical analysis.

Introduction: The Importance of the Indazole-Benzamide Scaffold

This document outlines the multi-technique approach required to fully characterize N-(1H-indazol-6-yl)benzamide. We will move beyond simple data reporting to explain the causality behind procedural choices, ensuring that each step contributes to a holistic and trustworthy understanding of the molecule.

Synthesis and Purification Strategy

While numerous synthetic routes can be envisioned, a common and effective method involves the amide coupling of 6-amino-1H-indazole with a benzoic acid derivative. This is typically mediated by standard peptide coupling reagents.

Core Reaction: 6-amino-1H-indazole + Benzoic Acid --(Coupling Agents)--> N-(1H-indazol-6-yl)benzamide

Post-synthesis, purification is critical. The choice between chromatography and recrystallization depends on the impurity profile and scale.

-

Flash Column Chromatography: Highly effective for removing a broad range of impurities, especially unreacted starting materials or by-products with different polarities. It is the preferred method for initial purification on a laboratory scale.[4][5]

-

Recrystallization: An economical and efficient method for achieving high purity for crystalline solids, provided a suitable solvent system can be identified.[4] It is particularly effective at removing trace impurities that may co-elute during chromatography.

The progress of purification should always be monitored by a rapid technique like Thin-Layer Chromatography (TLC) before committing to more advanced analytical assessments.[4][6]

Analytical Characterization Workflow

A robust characterization workflow is sequential and complementary. Each technique provides a unique piece of the puzzle, and together they build an unassailable structural and purity profile.

Caption: Overall workflow for the characterization of N-(1H-indazol-6-yl)benzamide.

Part I: Structural Elucidation Protocols

The primary goal is to confirm that the synthesized molecule has the correct atomic connectivity and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution.[7] Both ¹H and ¹³C NMR are required for full characterization.

Expertise & Causality: The chemical shifts (δ) of protons and carbons are highly sensitive to their electronic environment. This allows us to "map" the molecule. For instance, the deshielding effect of the amide carbonyl and the aromatic rings will cause adjacent protons to appear at higher chemical shifts (downfield).

Expected Spectral Features:

| Assignment | ¹H NMR (DMSO-d₆) δ (ppm) | ¹³C NMR (DMSO-d₆) δ (ppm) | Rationale |

| Indazole NH -1 | ~13.0 (broad s) | - | Acidic proton, often broad and far downfield.[8] |

| Amide NH | ~10.2 (s) | - | Deshielded proton on nitrogen adjacent to a carbonyl group.[9] |

| Indazole C H | 8.2 - 7.2 (m) | 140 - 110 | Protons and carbons within the heterocyclic aromatic system.[10] |

| Benzoyl C H | 8.0 - 7.5 (m) | 135 - 127 | Protons and carbons of the benzoyl aromatic ring.[11] |

| Amide C =O | - | ~166 | Characteristic chemical shift for an amide carbonyl carbon.[12][13] |

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified N-(1H-indazol-6-yl)benzamide into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred as it effectively solubilizes many benzamides and allows for the clear observation of exchangeable N-H protons.[10]

-

Cap the tube and vortex gently until the sample is fully dissolved.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers the range of -1 to 14 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate all signals and reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This is crucial as it simplifies the spectrum to single lines for each unique carbon atom.[7]

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Process the data and reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering direct confirmation of the elemental formula.

Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like N-(1H-indazol-6-yl)benzamide. It typically generates protonated molecular ions [M+H]⁺, which are easily detected. The high-resolution capability of modern mass spectrometers allows for the determination of the exact mass, which can confirm the molecular formula with high confidence.[9]

Protocol 2: ESI-MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Analysis:

-

Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

-

Acquire the mass spectrum in positive ion mode.

-

Search for the peak corresponding to the calculated exact mass of the protonated molecule (C₁₄H₁₁N₃O + H⁺ = 238.0924 m/z).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the presence of key functional groups.[14]

Expertise & Causality: Molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, which are then observed as peaks in the FTIR spectrum.

Expected Characteristic Absorptions:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| N-H (Indazole & Amide) | Stretching | 3400 - 3200 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=O (Amide I band) | Stretching | 1680 - 1650 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-N | Stretching | 1300 - 1200 |

Protocol 3: FTIR Analysis using ATR

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Lower the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.

-

Caption: Logic diagram for structural elucidation using spectroscopic data.

Part II: Purity and Physicochemical Protocols

Once the structure is confirmed, its purity and key physical properties must be determined.

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry-standard method for quantifying the purity of pharmaceutical compounds.[15]

Expertise & Causality: Reverse-phase HPLC separates compounds based on their hydrophobicity. A C18 column provides a non-polar stationary phase, while a polar mobile phase (e.g., water/acetonitrile) elutes the compounds. N-(1H-indazol-6-yl)benzamide will have a characteristic retention time under specific conditions. Purity is determined by integrating the area of the main peak relative to the total area of all peaks detected.

Protocol 4: Reverse-Phase HPLC for Purity Assessment

-

System Configuration:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Detector: UV-Vis, set to 254 nm.

-

-

Method Parameters:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-